Methyl 4-chloroquinoline-3-carboxylate

Description

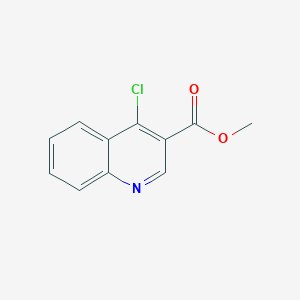

Methyl 4-chloroquinoline-3-carboxylate is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at position 4 and a methyl ester group at position 2. Its molecular formula is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol (inferred from structural analogs) .

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

methyl 4-chloroquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3 |

InChI Key |

OCIRSAKCLXKJHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing a reactive α-methylene functionality . The reaction typically requires a base catalyst and is carried out under reflux conditions in an alcoholic solution or organic solvent .

Another method involves the chlorination of quinoline-3-carboxylate derivatives using phosphorus oxychloride (POCl3) to introduce the chlorine substituent . This reaction is usually performed under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale Friedländer synthesis followed by chlorination. The process is optimized for cost-effectiveness, operational simplicity, and environmental considerations. Transition metal-catalyzed reactions and green chemistry protocols are also employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives, which can further undergo functionalization.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 4-chloroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to intercalate with DNA, inhibiting the replication of certain microorganisms . Additionally, the compound can inhibit enzymes involved in critical biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-chloroquinoline-3-carboxylate belongs to a family of chlorinated quinoline carboxylates. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physical Properties

Key Differences:

Ester Group Size: Methyl esters (e.g., this compound) exhibit faster hydrolysis rates compared to ethyl esters, affecting drug bioavailability . Ethyl esters (e.g., Ethyl 4-chloroquinoline-3-carboxylate) offer better membrane permeability due to increased lipophilicity .

Substituent Position: Chlorine at C4 vs. C3 (in isoquinoline derivatives) alters binding affinity to biological targets. For example, C4-substituted quinolines show higher antimalarial activity .

Functional Groups: Methoxy or trifluoromethyl groups (e.g., Methyl 4-chloro-7-methoxyquinoline-6-carboxylate) enhance electron-withdrawing effects, modifying reactivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.